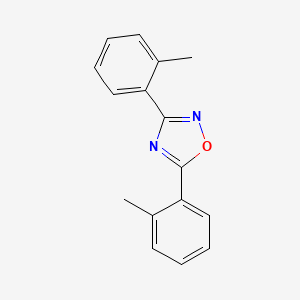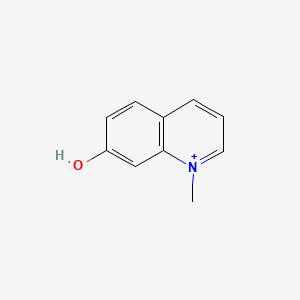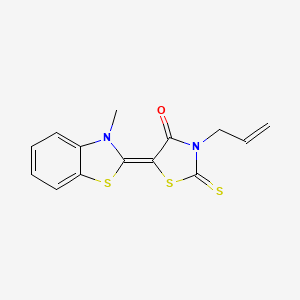
4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a methoxy group attached to a benzamide structure, along with a trichloro-hydroxyethyl substituent
Méthodes De Préparation
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2,2,2-trichloroethanol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides.
Applications De Recherche Scientifique
4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can be compared with other similar compounds:
Similar Compounds: Examples include 4-methoxy-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)benzamide and 4-methoxy-N-(2,2,2-trichloro-1-cyclohexylamino-ethyl)benzamide
Uniqueness: The presence of the hydroxyethyl group in this compound distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H10Cl3NO3 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO3/c1-17-7-4-2-6(3-5-7)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) |
Clé InChI |
METZZEQGZIDAEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11706632.png)

![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11706635.png)
![N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11706636.png)
![(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11706642.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B11706656.png)
![N-(5-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706660.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide](/img/structure/B11706676.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11706677.png)
![2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol](/img/structure/B11706683.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11706692.png)
